molecular formula C7H13NO B1394115 N-(1-methylcyclobutyl)acetamide CAS No. 98435-32-6

N-(1-methylcyclobutyl)acetamide

Cat. No.: B1394115
CAS No.: 98435-32-6
M. Wt: 127.18 g/mol
InChI Key: WLCAZJJFEUYGSM-UHFFFAOYSA-N
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Description

N-(1-methylcyclobutyl)acetamide is an acetamide derivative characterized by a cyclobutane ring substituted with a methyl group at the 1-position, attached to the nitrogen atom of the acetamide moiety. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.19 g/mol. This compound is primarily noted for its role as a precursor in organic synthesis. For instance, hydrolysis of this compound with potassium hydroxide in ethylene glycol yields 1-methylcyclobutylamine, a valuable intermediate in amine chemistry . The cyclobutyl ring introduces steric constraints and conformational rigidity, distinguishing it from linear or aromatic acetamide analogs.

Properties

IUPAC Name

N-(1-methylcyclobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)8-7(2)4-3-5-7/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCAZJJFEUYGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Bromocyclobutane Derivatives

  • Commercially available bromocyclobutane derivatives, such as methyl 1-bromocyclobutane-1-carboxylate, are used as key intermediates.
  • Esterification or amidation of bromocyclobutane carboxylic acids is performed using carbodiimide coupling reagents like EDC·HCl, with catalysts such as DMAP in dichloromethane (DCM). This step yields esters or amides with high efficiency.

General Procedure for Amidation

  • Bromocyclobutane derivatives are reacted with amines under controlled conditions, typically at room temperature or slightly elevated temperatures, to form the corresponding amides.
  • For example, amidation of bromocyclobutane-1-carboxylic acid with methylamine or other primary amines in the presence of coupling agents results in N-methylcyclobutyl amides.

Aza-Michael Addition for Functionalization

  • The aza-Michael addition is employed to introduce heterocyclic groups onto the cyclobutane ring, which can be further manipulated to form the target amide.
  • In this process, N-heterocycles such as imidazole are reacted with bromocyclobutane derivatives in acetonitrile at elevated temperatures (around 80°C) with bases like DBU, leading to N-heterocycle-substituted cyclobutanes.

Representative Data Table for Synthesis of N-(1-methylcyclobutyl)acetamide

Step Reagents Conditions Product Yield Notes
1 Bromocyclobutane-1-carboxylic acid EDC·HCl, DMAP, DCM Bromocyclobutane ester 85% Esterification of acid
2 Methylamine or other amines Room temp, 18h N-methylcyclobutyl amide 75-85% Amidation via carbodiimide coupling
3 Heterocyclic amines (e.g., imidazole) 80°C, 18h N-heterocycle substituted cyclobutane 65-70% Aza-Michael addition

Direct Amidation of Cyclobutane Carboxylic Acids or Esters

Amidation from Cyclobutane Carboxylic Acid Derivatives

  • The direct conversion of cyclobutane carboxylic acids to amides involves activation with coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of catalytic amounts of DMAP.
  • The activated acid reacts with methylamine or other primary amines under mild conditions to form this compound.

Data Summary

Reagent Catalyst Solvent Temperature Yield Reference
Cyclobutane carboxylic acid EDC·HCl DCM Room temp 70-80%
Cyclobutane ester Amine (methylamine) DCM Room temp 75-85%

Synthesis via Reduction of Cyclobutane Derivatives

Preparation of Cyclobutanemethanol and Subsequent Acetylation

  • Cyclobutanecarboxylic acid esters are reduced to the corresponding alcohols using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C.
  • The alcohol is then acetylated using acetic anhydride or acetyl chloride to form the acetamide precursor, which can be further converted to the target compound through amidation.

Research Data

Step Reagents Conditions Yield Notes
Reduction LiAlH4 THF, 0°C 85% Conversion of ester to alcohol
Acetylation Acetic anhydride RT 80% Formation of acetamide precursor

Summary of Key Research Findings

  • Diversified Synthetic Routes: Multiple pathways, including amidation of activated cyclobutane acids, aza-Michael additions, and reduction-oxidation sequences, are viable for synthesizing this compound.
  • Efficiency and Yields: Typical yields range from 65% to 85%, depending on reaction conditions and starting materials.
  • Reaction Conditions: Mild to moderate temperatures (room temperature to 80°C), inert atmospheres (nitrogen or argon), and standard organic solvents (DCM, THF, MeCN) are employed.
  • Functionalization Strategies: The incorporation of heterocycles via aza-Michael addition enhances structural diversity and potential pharmacological activity.

Concluding Remarks

The synthesis of this compound is well-documented through various methods, primarily involving the activation of cyclobutane derivatives followed by amidation. The choice of pathway depends on the desired purity, yield, and available starting materials. Advances in coupling reagents and catalytic processes continue to improve the efficiency and scope of these syntheses.

Chemical Reactions Analysis

Types of Reactions: N-(1-methylcyclobutyl)acetamide can undergo various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce 1-methylcyclobutylamine and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: this compound can participate in substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Hydrolysis: 1-methylcyclobutylamine and acetic acid.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Scientific Research Applications

N-(1-methylcyclobutyl)acetamide has several notable applications in various fields:

Chemistry

  • Building Block for Synthesis: It serves as a precursor in synthesizing more complex organic molecules, contributing to the development of new materials and chemicals.

Biology

  • Biological Activity Studies: Research indicates that this compound may interact with various biomolecules, suggesting potential roles in modulating biological pathways. It has been investigated for its anti-inflammatory and analgesic properties, similar to other acetamide derivatives that inhibit cyclooxygenase (COX) enzymes .

Medicine

  • Therapeutic Potential: The compound is being studied for its potential use in drug development. Its ability to modulate enzyme activity makes it a candidate for therapeutic applications targeting specific diseases .

Industry

  • Specialty Chemicals Production: this compound is utilized in the manufacturing of specialty chemicals and materials, highlighting its versatility in industrial applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anti-inflammatory Activity: Research has demonstrated that acetamide derivatives can inhibit COX-2 enzymes, which are crucial in inflammation pathways. This suggests that this compound may have similar effects .
  • Analgesic Properties: Some studies indicate that this compound could be effective in pain management therapies due to its potential analgesic properties .
  • Antimicrobial Potential: Preliminary investigations suggest that certain acetamide derivatives possess antibacterial properties, indicating possible applications in infection control .

Mechanism of Action

The mechanism of action of N-(1-methylcyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-methylcyclopentyl)acetamide

  • Structure : Features a cyclopentane ring (5-membered) instead of cyclobutane.
  • Molecular Formula: C₈H₁₅NO (vs. C₇H₁₃NO for the cyclobutyl analog).
  • Properties: Increased ring size reduces ring strain but enhances lipophilicity. Limited data on physical properties (e.g., melting point, solubility) are available compared to the cyclobutyl derivative .
  • Applications : Used in studies of carbocation rearrangements and as a synthetic intermediate.

N-(1,1-dimethyl-3-oxobutyl)acetamide

  • Structure : Contains a branched alkyl chain with a ketone group.
  • Molecular Formula: C₈H₁₅NO₂.
  • Its SMILES string (O=C(C)NC(C)(C)CC(C)=O) highlights functional diversity compared to the cyclobutyl analog .

Functional Analogs: Aromatic and Heterocyclic Acetamides

N-(meta-Substituted Phenyl)-2,2,2-trichloro-acetamides

  • Examples : N-(3-chlorophenyl)-2,2,2-trichloro-acetamide, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide.
  • Key Differences: Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring alter crystallinity and hydrogen-bonding patterns. Crystal structures show variations in lattice constants and molecular packing, influenced by substituent electronic effects .
  • Applications : Studied for solid-state geometry effects, relevant to materials science.

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Structure: Integrates a pyridazinone heterocycle and bromophenyl group.
  • Pharmacological Activity: Acts as a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. This contrasts with the non-pharmacological role of N-(1-methylcyclobutyl)acetamide .

Application-Based Analogs

N,N-Dimethylacetamide (DMAC)

  • Structure : Simple dialkyl acetamide with two methyl groups on nitrogen.
  • Properties : High polarity and boiling point (165–166°C ), making it a versatile polar aprotic solvent.
  • Regulatory Status : Classified as hazardous due to reproductive toxicity, unlike the cyclobutyl derivative, which lacks extensive toxicological data .

Chloroacetamide Herbicide Derivatives

  • Examples : 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.
  • Environmental Relevance : Used as pesticide transformation products (TPs). Structural prioritization studies group these based on substituent patterns (e.g., hydroxyl, methoxy), highlighting their persistence in water systems .

Biological Activity

N-(1-methylcyclobutyl)acetamide is an organic compound with the molecular formula C7_7H13_{13}NO, recognized for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

This compound can be synthesized through the reaction of 1-methylcyclobutylamine with acetic anhydride or acetyl chloride. The general reaction can be represented as:

1 methylcyclobutylamine+acetic anhydrideN 1 methylcyclobutyl acetamide+acetic acid\text{1 methylcyclobutylamine}+\text{acetic anhydride}\rightarrow \text{N 1 methylcyclobutyl acetamide}+\text{acetic acid}

This compound is structurally unique due to its 1-methylcyclobutyl group, which influences its chemical behavior and interactions with biological systems .

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanisms are still under investigation but suggest potential roles in anti-inflammatory and analgesic activities .

Pharmacological Potential

Research indicates that derivatives of acetamide compounds often display a broad spectrum of biological activities, including:

  • Anti-inflammatory : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation .
  • Analgesic : Studies have demonstrated that certain acetamide derivatives possess analgesic properties, potentially making this compound a candidate for pain management therapies .
  • Antimicrobial : Some acetamide derivatives exhibit antibacterial properties, suggesting that this compound may also have potential in combating infections .

Anti-inflammatory Activity

A study investigating various acetamide derivatives found that modifications to the acetamide structure significantly impacted anti-inflammatory potency. For instance, certain derivatives displayed IC50_{50} values comparable to established anti-inflammatory drugs like Celecoxib . This suggests that this compound could be optimized for enhanced efficacy.

Analgesic Properties

In another study focused on the synthesis of acetamide derivatives, researchers reported promising analgesic effects. The compounds were evaluated using standard pain models in rodents, demonstrating significant pain relief compared to control groups . Although specific data on this compound is limited, its structural similarities to effective analgesics warrant further exploration.

Antimicrobial Activity

Research into related acetamide compounds has highlighted their antimicrobial potential. For example, derivatives of 2-mercaptobenzothiazole exhibited significant antibacterial activity against various pathogens. This underscores the need for further investigation into the antimicrobial properties of this compound as part of a broader class of acetamides .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-cyclobutylacetamideLacks methyl group on cyclobutyl ringModerate anti-inflammatory properties
N-(1-methylcyclopropyl)acetamideCyclopropyl instead of cyclobutylPotential analgesic effects
N-(2-phenylethyl)acetamideContains a phenylethyl groupNotable antimicrobial activity

This table illustrates how structural variations among acetamides influence their biological activities and therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for N-(1-methylcyclobutyl)acetamide, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key parameters include:
  • Temperature Control : Maintain 50–70°C to balance reaction kinetics and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>95%) .
    Validation: Monitor progress via TLC and confirm final structure using 1^1H/13^13C NMR and FT-IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (δ 1.3–1.7 ppm for cyclobutyl protons; δ 2.0 ppm for methyl group) and 13^13C NMR (δ 25–30 ppm for cyclobutyl carbons) resolve structural features .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer :
  • Lipophilicity (LogP) : Estimated at 1.2–1.5 via computational tools (e.g., ChemAxon), guiding solvent selection for bioassays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, suggesting suitability for high-temperature reactions .
  • Solubility : Sparingly soluble in water (≈2 mg/mL); use DMSO for in vitro studies .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., kinases, GPCRs) based on the compound’s cyclobutyl group .
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS-AA) to estimate binding affinities (ΔG) .
  • Validation : Compare docking poses with empirical data (e.g., SPR or ITC assays) .

Q. What experimental strategies resolve contradictions between computational predictions and empirical bioassay results?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify off-target effects .
  • Structural Analog Comparison : Synthesize derivatives (e.g., halogenated or methoxy-substituted) to isolate pharmacophoric contributions .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound derivatives?

  • Methodological Answer :
  • Scaffold Modification : Replace the cyclobutyl group with cyclohexyl or aromatic rings to assess steric effects .
  • Bioisosteric Replacement : Substitute acetamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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